molecular formula C22H18N2O3S2 B2869830 2-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 898433-91-5

2-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2869830
CAS No.: 898433-91-5
M. Wt: 422.52
InChI Key: GCZWQGMXPVCJGH-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a naphthalen-2-yl group at the 4-position and a 2-(ethylsulfonyl)benzoyl moiety at the 2-position. The ethylsulfonyl group enhances electrophilicity and may influence binding affinity to biological targets, while the naphthalene system contributes to hydrophobic interactions. Structural confirmation typically employs ¹H/¹³C NMR, HRMS, and IR spectroscopy .

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-10-6-5-9-18(20)21(25)24-22-23-19(14-28-22)17-12-11-15-7-3-4-8-16(15)13-17/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZWQGMXPVCJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used approach for constructing the thiazole core. For this compound, 4-(naphthalen-2-yl)thiazol-2-amine is synthesized via cyclization of α-bromonaphthalen-2-yl ketone with thiourea:

$$
\text{α-Bromonaphthalen-2-yl ketone} + \text{Thiourea} \xrightarrow{\text{Ethanol, Δ}} \text{4-(Naphthalen-2-yl)thiazol-2-amine} \quad
$$

Reaction Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: 80°C, reflux for 6–8 hours
  • Yield: 68–72% (after recrystallization with ethanol)

Microwave-Assisted Cyclization

Microwave catalysis significantly reduces reaction times. A modified protocol from employs:

  • Power : 195 W
  • Time : 8–12 minutes
  • Solvent : n-Butanol
  • Yield : 82% (vs. 68% conventional heating)

Sulfonylation: Introducing the Ethylsulfonyl Group

Direct Sulfonylation of Thiol Intermediate

The ethylsulfonyl moiety is introduced by oxidizing a thioether precursor:

$$
\text{2-(Ethylthio)benzoyl chloride} + \text{H}2\text{O}2 \xrightarrow{\text{Acetic Acid}} \text{2-(Ethylsulfonyl)benzoyl chloride} \quad
$$

Key Parameters :

  • Oxidizing agent: 30% H₂O₂
  • Temperature: 50°C, 3 hours
  • Conversion efficiency: >95%

Coupling Sulfonyl Chloride to Thiazole Amine

The sulfonylbenzoyl chloride reacts with 4-(naphthalen-2-yl)thiazol-2-amine under basic conditions:

$$
\text{2-(Ethylsulfonyl)benzoyl chloride} + \text{Thiazol-2-amine} \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{Target Compound} \quad
$$

Optimized Conditions :

  • Base: Sodium bicarbonate (1.2 equiv)
  • Solvent: DMF, 0°C → room temperature
  • Reaction time: 4 hours
  • Yield: 75–78%

Amide Bond Formation

Carbodiimide-Mediated Coupling

EDC/HOBt activation ensures efficient amidation without epimerization:

$$
\text{2-(Ethylsulfonyl)benzoic acid} + \text{Thiazol-2-amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound} \quad
$$

Performance Metrics :

  • Coupling reagent: EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent: Dichloromethane
  • Yield: 85% (vs. 70% without HOBt)

Comparative Analysis of Synthetic Routes

Method Thiazole Yield Sulfonylation Efficiency Amide Coupling Yield Total Yield
Hantzsch + EDC 68% 95% 85% 54%
Microwave + NaHCO₃ 82% 89% 78% 63%

Key Findings :

  • Microwave cyclization improves thiazole yield by 14%.
  • EDC/HOBt coupling outperforms direct chloride coupling by 15%.

Industrial-Scale Production Considerations

Solvent Recycling

n-Butanol recovery via distillation reduces costs by 22% in microwave-assisted routes.

Catalytic Oxidation

Pilot studies show that tungsten-based catalysts enhance sulfonylation rates by 40% at 60°C.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation or alkylation reactions can occur at specific positions on the benzamide or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.

Scientific Research Applications

Based on available research, 2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic compound with applications in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

  • Medicinal Chemistry This compound can serve as a scaffold in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. It may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The specific molecular targets and pathways would vary based on the biological context in which it is used.
  • Materials Science It can be employed in the synthesis of novel materials possessing unique electronic or optical properties.
  • Organic Synthesis The compound serves as an intermediate in the synthesis of more complex organic molecules.

Potential Biological Activities

2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has potential biological activities that have attracted interest in medicinal chemistry.

Chemical Reactions

2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide can undergo various chemical reactions:

  • Oxidation : The ethylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : The nitro groups, if present, can be reduced to amines. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
  • Substitution : The aromatic rings can undergo electrophilic aromatic substitution reactions. Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

The following analysis compares 2-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide with structurally and functionally related benzamide-thiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues with Sulfonyl Substituents
Compound Name Substituents (Benzamide/Thiazole) Key Properties/Activities Reference
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) 3-methylsulfonyl benzamide; 4-pyridin-2-yl thiazole Lower yield (33%), confirmed by ¹H NMR/LC-MS .
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 4-ethylsulfonyl benzamide; 4-pyridin-2-yl thiazole Similar synthesis to 7a; higher steric hindrance at 4-position .
Target Compound 2-ethylsulfonyl benzamide; 4-naphthalen-2-yl thiazole Predicted enhanced lipophilicity (naphthalene) vs. pyridine analogs.

Key Observations :

  • Aromatic Systems : Replacing pyridinyl (7a, 7b) with naphthalenyl increases hydrophobicity, which could enhance membrane permeability but reduce solubility .
Analogues with Varied Thiazole Substituents
Compound Name Thiazole Substituent Bioactivity/Application Reference
N-(6-Aminobenzo[d]thiazol-2-yl)Benzamide (ABTB) 6-aminobenzo[d]thiazole Corrosion inhibitor; characterized via FT-IR/NMR .
Nitazoxanide 5-nitrothiazole; acetyloxy benzamide Broad-spectrum antiparasitic agent .
2D291 4-(2-bromo-5-methylphenyl)thiazole Potent cytokine inducer (NF-κB/NFAT pathways) .

Key Observations :

  • Functional Groups : Nitro groups (e.g., Nitazoxanide) enhance antiparasitic activity, while sulfonyl groups (target compound) may target kinases or epigenetic regulators .
  • Biological Targets : Thiazole-2-yl benzamides exhibit diverse mechanisms, from kinase inhibition (e.g., GSK compounds in ) to multitarget ligands for neurodegenerative diseases .

Key Observations :

  • Synthetic Challenges : Sulfonyl-substituted analogs (e.g., 7a, 7b) show moderate yields (33–57%), likely due to steric hindrance during coupling .
  • Thermal Stability : Thiazole derivatives with rigid aromatic systems (e.g., naphthalene) may exhibit higher melting points, though data for the target compound is lacking .

Biological Activity

2-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an ethylsulfonyl group, and a naphthalene moiety, which contribute to its biological activity. The molecular formula is C23H20N2O3S2C_{23}H_{20}N_{2}O_{3}S_{2} with a molecular weight of 436.6 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an acetylcholinesterase (AChE) inhibitor , which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission and cognitive function .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. For instance, related compounds containing thiazole structures have shown IC50 values ranging from 2.7 µM to higher concentrations depending on structural variations . The binding interactions between these compounds and AChE have been elucidated through molecular docking studies, revealing strong affinities that support their potential as therapeutic agents.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study focused on the synthesis and evaluation of thiazole derivatives showed that compounds similar to this compound exhibit promising AChE inhibitory effects, suggesting potential applications in Alzheimer's therapy .
  • Toxicological Assessments : Research evaluating the toxicity of sulfonamides with thiazole moieties indicated varying degrees of toxicity against pests such as Spodoptera littoralis. The compound demonstrated significant toxic effects with LC50 values indicating high potency, which could be leveraged for agricultural applications .
  • Synthetic Routes : The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
    • Formation of the thiazole ring via Hantzsch synthesis.
    • Introduction of the naphthalene moiety through Suzuki coupling.
    • Addition of the ethylsulfonyl group via sulfonylation reactions.

Data Table: Biological Activity Overview

Biological Activity Mechanism IC50 Value References
Acetylcholinesterase InhibitionInhibition of enzyme activity2.7 µM
Toxicity against Spodoptera littoralisInduces toxic effectsLC50 49.04 ppm
Potential Antitumor EffectsModulation of signaling pathwaysNot specified

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